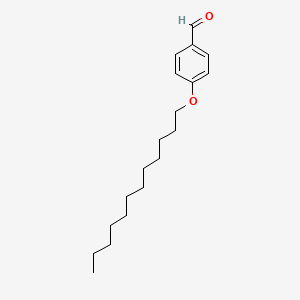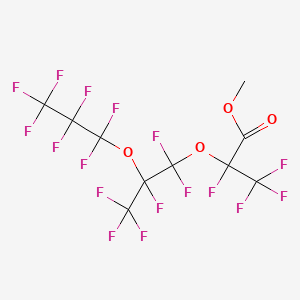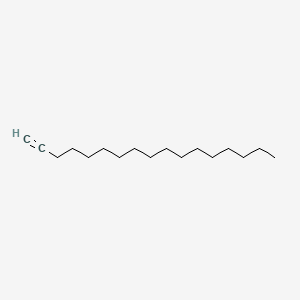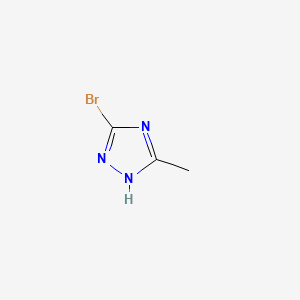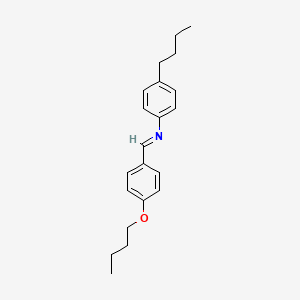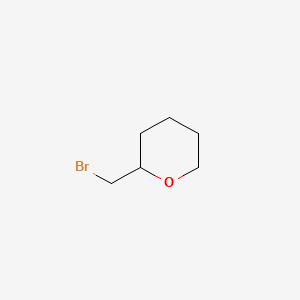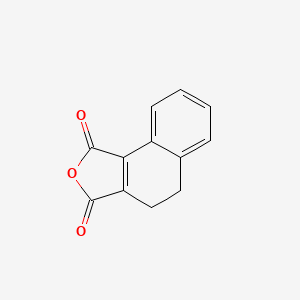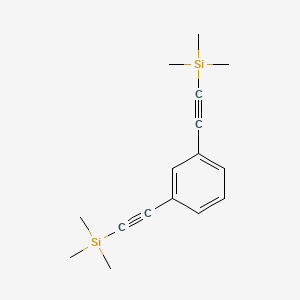![molecular formula C40H66N12O9 B1329921 (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid CAS No. 74853-69-3](/img/structure/B1329921.png)
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid
説明
Hyaluronidases (HAse) are a group of enzymes that degrade Hyaluronan (HA), a linear polysaccharide comprised of a repeating disaccharide of N-acetylglucosamine and D-glucuronic acid. HA is involved in many biological processes including structural support, cell migration and tissue turnover. Hyaluronidases are involved in several pathological processes such as bacterial pathogenesis, the spreading of toxins/venoms and cancer progression, making hyaluronidases a potential pharmacological target. 6-O-Palmitoyl-L-ascorbic acid (Vcpal) is a micromolar HAse inhibitor of both bacterial and mammalian hyaluronidases and it is particularly selective for the Streptococcus agalactiae enzyme.
科学的研究の応用
Computational Peptidology and Drug Design
Computational peptidology, using conceptual density functional theory, has been applied to study a group of antifungal tripeptides, which includes a variant similar to the specified compound. This approach helps in understanding the chemical reactivity of peptides, predicting molecular properties and structures, and determining reactivity descriptors. It's a significant step in the process of drug design, especially for predicting the bioactivity scores of new antifungal peptides (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
Stereocontrolled Synthesis and Structure Analysis
The compound's analogs have been used in the stereocontrolled synthesis of various bioactive molecules, highlighting the importance of their specific stereochemistry. For instance, studies on synthesizing derivatives such as detoxinine and norcoronamic acid from similar compounds emphasize the significance of stereochemical configurations in producing bioactive substances (Ohfune & Nishio, 1984); (Gaucher et al., 1994).
Crystallography and Physical Chemistry
Crystal structure studies of related compounds, like (2S,3S)-2-amino-3-methylpentanoic acid, provide insights into molecular interactions, specifically hydrogen bonding and spatial arrangements. This knowledge is crucial in understanding the physical and chemical behavior of such compounds (Curland, Meirzadeh, & Diskin‐Posner, 2018).
Synthesis and Chemical Transformation
Various methodologies have been developed for the synthesis of similar compounds, focusing on achieving high enantiomeric excess and exploring diverse chemical transformations. This research is essential for creating building blocks for more complex molecules, especially in pharmaceutical contexts (Jefford & McNulty, 1994).
Interaction Studies and Drug Development
Studies on the interactions of similar compounds have led to the development of molecular compounds with distinct properties, useful in drug design and development. For instance, research on the formation of molecular compounds from diastereoisomeric acids sheds light on potential applications in pharmaceuticals (Yajima et al., 2009).
Enzymatic Reactions and Chemoenzymatic Procedures
Research on the action of enzymes on stereoisomers of related compounds demonstrates the potential of these compounds in producing stereochemically pure compounds. Such studies are vital for understanding enzymatic selectivity and developing chemoenzymatic procedures (Bakke et al., 1999).
作用機序
Target of Action
Acetylneurotensin (8-13) is a potent analog of neurotensin, a small neuropeptide . It binds to two family A G-protein coupled receptors, NTS1R and NTS2R, and a Vps10p-domain receptor, NTS3R . These receptors are highly expressed in various tissues, including the central nervous system and the gastrointestinal tract .
Mode of Action
Acetylneurotensin (8-13) interacts with its targets by competitively antagonizing the binding of neurotensin to its receptors . This interaction is time-dependent, saturable, and reversible . The affinity of neurotensin for the binding activity is decreased by Na’ ions .
Biochemical Pathways
It is known that neurotensin and its analogs can influence various physiological processes, including the regulation of dopamine pathways in the brain
Pharmacokinetics
It is known that neurotensin and its analogs can be metabolized by proteolytic activities of intestinal enterocytes . This suggests that the bioavailability of Acetylneurotensin (8-13) may be influenced by factors such as intestinal absorption and metabolism.
Result of Action
The molecular and cellular effects of Acetylneurotensin (8-13) are largely dependent on its interaction with neurotensin receptors. By competitively antagonizing the binding of neurotensin to its receptors, Acetylneurotensin (8-13) can modulate the physiological processes regulated by neurotensin .
Action Environment
The action, efficacy, and stability of Acetylneurotensin (8-13) can be influenced by various environmental factors. For instance, the presence of Na’ ions can decrease the affinity of neurotensin for the binding activity . Additionally, the metabolic activity of intestinal enterocytes can influence the bioavailability of Acetylneurotensin (8-13) .
特性
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H66N12O9/c1-6-23(4)32(36(58)50-30(38(60)61)20-22(2)3)51-34(56)29(21-25-13-15-26(54)16-14-25)49-35(57)31-12-9-19-52(31)37(59)28(11-8-18-46-40(43)44)48-33(55)27(47-24(5)53)10-7-17-45-39(41)42/h13-16,22-23,27-32,54H,6-12,17-21H2,1-5H3,(H,47,53)(H,48,55)(H,49,57)(H,50,58)(H,51,56)(H,60,61)(H4,41,42,45)(H4,43,44,46)/t23-,27-,28-,29-,30-,31-,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUADVYNSAVMKLJ-HVEPFCGMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H66N12O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
859.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74853-69-3 | |
| Record name | Acetylneurotensin (8-13) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074853693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


